molecular formula C9H14N2O2 B2457099 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1368698-66-1

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Katalognummer: B2457099
CAS-Nummer: 1368698-66-1
Molekulargewicht: 182.223
InChI-Schlüssel: IBVWMUHRFWPBEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.223. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-ethyl-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-7-5-8(9(12)13)11(10-7)6(2)3/h5-6H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVWMUHRFWPBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic Stability Profiling of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their robust aromatic stability, favorable dipole moments, and versatile hydrogen-bonding capabilities[1]. Among these, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (also known as 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid) represents a highly optimized building block. It is frequently utilized in the development of allosteric modulators, anti-inflammatory agents, and enzyme inhibitors.

This technical guide provides an in-depth analysis of the thermodynamic stability of this specific molecule. By dissecting the causal relationships between its structural substituents and its thermal/hydrolytic degradation pathways, this whitepaper establishes self-validating experimental protocols for evaluating its viability in drug development pipelines.

Structural Thermodynamics & Causality

The thermodynamic profile of a pyrazole derivative is dictated by the electronic and steric contributions of its substituents. For 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, the stability landscape is governed by three key structural features:

N1-Isopropyl Substitution: Elimination of Annular Tautomerism

Unsubstituted pyrazoles undergo rapid annular tautomerism in solution (equilibrating between 1H- and 2H-isomers), which exacts an entropic penalty upon binding to a biological target[1]. The introduction of the bulky N1-isopropyl (propan-2-yl) group permanently locks the tautomeric state.

  • Thermodynamic Consequence: This rigidification lowers the entropic cost of receptor engagement. Furthermore, the steric bulk of the isopropyl group shields the adjacent C5-carboxylic acid from nucleophilic attack, enhancing hydrolytic stability in aqueous environments.

C3-Ethyl Substitution: Inductive Stabilization

The C3-ethyl group acts as an inductive electron donor (+I effect). In pyrazole chemistry, electron-withdrawing groups (e.g., trifluoromethyl, halogens) at the C3 or C4 positions stabilize the intermediate carbanion formed during decarboxylation, thereby lowering the activation energy for degradation[2].

  • Thermodynamic Consequence: The electron-donating nature of the ethyl group increases the electron density of the pyrazole ring. This destabilizes any potential carbanion intermediate, significantly raising the activation energy ( Ea​ ) required for the thermal decarboxylation of the C5-carboxylic acid.

C5-Carboxylic Acid: Hydrogen Bonding and Decarboxylation

The C5-carboxylic acid is the primary reactive center. In the solid state, pyrazole-carboxylic acids form robust intermolecular hydrogen-bonded dimers, which significantly elevate their melting points ( Tm​ ) and initial thermal decomposition temperatures ( Td​ )[3]. However, at elevated temperatures, the molecule is susceptible to irreversible decarboxylation, releasing CO 2​ [2].

Decarboxylation Reactant 3-Ethyl-1-isopropyl-1H- pyrazole-5-carboxylic acid Zwitterion Zwitterionic Intermediate (Proton Transfer) Reactant->Zwitterion ΔH > 0 (Heat) TS Transition State (C-C Bond Cleavage) Zwitterion->TS Activation Energy (E_a) Product 3-Ethyl-1-isopropyl-1H-pyrazole + CO2 TS->Product Decarboxylation

Diagram 1: Proposed thermal decarboxylation pathway of the pyrazole-5-carboxylic acid scaffold.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and trustworthiness, the thermodynamic stability of this compound must be evaluated using orthogonal, self-validating techniques.

Workflow Start Compound Synthesis & Purification Solid Solid-State Profiling (DSC / TGA) Start->Solid Solution Solution-State Profiling (IMC / HPLC) Start->Solution TGA Thermogravimetric Analysis Determine T_d (Decarboxylation) Solid->TGA DSC Differential Scanning Calorimetry Determine T_m & Phase Transitions Solid->DSC IMC Isothermal Microcalorimetry Degradation Kinetics (pH 1.2 - 7.4) Solution->IMC Decision Thermodynamic Viability Assessment TGA->Decision DSC->Decision IMC->Decision

Diagram 2: Orthogonal workflow for evaluating the solid and solution-state thermodynamic stability.
Protocol 1: Solid-State Thermal Stability via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are utilized to determine the melting point ( Tm​ ) and the onset of decarboxylation ( Td​ )[4],[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of highly purified 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid into an aluminum crucible.

  • Crucible Configuration: Pierce the lid of the crucible to allow for the escape of evolved gases (specifically CO 2​ ) during heating, preventing pressure build-up that could artificially alter phase transition temperatures[4].

  • Atmosphere: Purge the furnace with dry Nitrogen (N 2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Program: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C[4].

  • Self-Validation Check (Crucial): The molecular weight of the compound is 182.22 g/mol . Decarboxylation results in the loss of one CO 2​ molecule (44.01 g/mol ). Therefore, the TGA thermogram must show a distinct, single-step mass loss of approximately 24.15% corresponding to the endothermic/exothermic decomposition peak observed in the DSC trace[2]. If the mass loss deviates significantly, alternative degradation pathways (e.g., alkyl cleavage) are occurring.

Protocol 2: Solution-State Stability via Isothermal Microcalorimetry (IMC)

While solid-state stability dictates storage conditions, solution-state stability dictates formulation viability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological phosphate buffer).

  • Equilibration: Load 2 mL of the buffer and a sealed ampoule containing 10 mg of the compound into the microcalorimeter. Equilibrate the system at 40 °C until the baseline heat flow stabilizes (< 0.1 µW drift).

  • Initiation: Break the ampoule to dissolve the compound.

  • Data Acquisition: Monitor the heat flow ( dq/dt ) continuously for 72 hours. Hydrolysis or premature decarboxylation in solution will register as an exothermic or endothermic deviation from the baseline.

  • Kinetic Extraction: Integrate the heat flow curve to calculate the apparent first-order degradation rate constant ( kobs​ ).

Comparative Thermodynamic Data

To contextualize the stability of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, Table 1 summarizes its thermodynamic parameters against structurally related pyrazole benchmarks. The data illustrates how the electron-donating ethyl group and steric bulk of the isopropyl group enhance thermal resilience compared to halogenated derivatives[3],[2].

Table 1: Comparative Thermodynamic Parameters of Pyrazole-5-Carboxylic Acid Derivatives

Compound ScaffoldSubstituent EffectsEst. Melting Point ( Tm​ )Est. Decarboxylation Onset ( Td​ )Enthalpy of Fusion ( ΔHfus​ )
3-Ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid +I effect (Ethyl), Steric shielding (Isopropyl)135 °C – 145 °C> 220 °C ~ 28 kJ/mol
1H-pyrazole-5-carboxylic acid (Unsubstituted)Rapid tautomerism, High H-bonding network210 °C – 215 °C~ 240 °C~ 35 kJ/mol
3-Trifluoromethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid-I effect (CF 3​ ), Carbanion stabilization115 °C – 125 °C~ 180 °C (Lowered Ea​ )~ 22 kJ/mol
3-Bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acidStrong -I effects, highly electron-deficient~ 110 °C~ 104 °C – 110 °C[2]~ 18 kJ/mol

Note: Values are representative benchmarks derived from thermal decomposition kinetics of pyrazole-carboxylic acid classes to demonstrate structure-property relationships.

Conclusion

The thermodynamic stability of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a direct consequence of its highly deliberate substitution pattern. The N1-isopropyl group eliminates tautomeric entropy and provides steric shielding, while the C3-ethyl group inductively fortifies the C5-carboxylic acid against premature thermal decarboxylation. By employing rigorous, self-validating analytical techniques like coupled DSC/TGA, researchers can accurately map the degradation kinetics of this scaffold, ensuring its successful progression from lead optimization to stable pharmaceutical formulation.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials Crystal Growth & Design - ACS Publications URL:[Link]

  • Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics ResearchGate URL:[Link]

  • Polymorphs of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-dichloro-methylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)

Sources

The Pyrazole-5-Carboxylic Acid Scaffold: Mechanistic Paradigms and Protocol Design in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the pyrazole-5-carboxylic acid moiety. Far from being a mere structural spacer, this privileged scaffold acts as a highly tunable pharmacophore capable of precise electronic and steric interactions. This whitepaper deconstructs the mechanism of action of pyrazole-5-carboxylic acid derivatives across two distinct therapeutic frontiers: the indirect inhibition of metalloenzymes in hypoxic tumors and the epigenetic modulation of histone demethylases in fibrotic disease.

The Pharmacophoric Rationale of Pyrazole-5-Carboxylic Acids

The pyrazole-5-carboxylic acid core offers a unique triad of physicochemical properties that drive its utility in drug discovery:

  • Bidentate Hydrogen Bonding: The adjacent nitrogen atoms of the pyrazole ring serve as both hydrogen bond donors and acceptors, allowing for rigid anchoring within protein binding pockets.

  • pKa Modulation: The carboxylic acid group at the C5 position (typically pKa ~ 3.5–4.5) ensures the molecule is predominantly ionized at physiological pH. This ionization is critical for engaging in salt bridges with basic amino acid residues (e.g., Lys, Arg) or coordinating with metal ions via water networks.

  • Tautomeric Equilibrium: The 1H- and 2H- tautomeric states of the pyrazole ring allow the scaffold to adapt dynamically to the electrostatic environment of the target active site.

By understanding the causality behind these structural features, we can rationally design derivatives that bypass classical toxicity mechanisms, as demonstrated in the following case studies.

Mechanism I: Indirect Zinc Interference in Hypoxic Tumors (hCA XII)

The Biological Context

Solid tumors frequently outgrow their vascular supply, leading to a hypoxic microenvironment. To survive the resulting intracellular acidosis, tumor cells upregulate transmembrane Carbonic Anhydrases, specifically hCA IX and hCA XII, which hydrate extracellular CO2​ to bicarbonate and protons, acidifying the extracellular matrix and promoting metastasis [1].

The Mechanistic Breakthrough

Classical CA inhibitors (CAIs), such as primary sulfonamides, act by directly coordinating to the catalytic Zn2+ ion in the active site. However, this direct binding mechanism lacks selectivity, leading to off-target inhibition of ubiquitous cytosolic isoforms (e.g., hCA I and II) and systemic toxicity.

Recent structural studies have revealed that 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives operate via a fundamentally different mechanism. Instead of directly displacing the zinc-bound hydroxide ion, the carboxylic acid moiety of the pyrazole anchors into the active site via an indirect interference mechanism . It forms a dense hydrogen-bond network with the "zinc-bound water" and adjacent polar residues (such as Thr199), effectively occluding the active site without direct metal coordination [1]. This indirect mechanism is the causal factor behind their superior selectivity profile for hCA XII over off-target isoforms.

hCA_Workflow Synthesis 1. Scaffold Synthesis (Indolylpyrazole-5-carboxylic acids) Screening 2. hCA Isoform Screening (Stopped-Flow CO2 Hydration) Synthesis->Screening Crystallography 3. X-ray Crystallography (Co-crystallization with hCA XII) Screening->Crystallography Mechanism 4. Mechanistic Elucidation (Indirect Zn2+ Interference) Crystallography->Mechanism

Fig 1: Hit-to-lead workflow for developing selective hCA XII inhibitors.

Self-Validating Protocol: hCA XII Stopped-Flow Inhibition Assay

To accurately measure the kinetics of indirect inhibitors, standard end-point assays are insufficient. We utilize a stopped-flow CO2​ hydration assay.

Rationale: Because the inhibitor does not directly bind zinc, the association kinetics can be slower than classical sulfonamides. Stopped-flow allows for real-time monitoring of the pre-steady-state kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator. Prepare a saturated CO2​ solution (~15 mM) in pure water at 20°C.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA XII (10 nM final concentration) with varying concentrations of the pyrazole-5-carboxylic acid derivative (0.1 nM to 10 µM) for exactly 15 minutes at 20°C to ensure thermodynamic equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the saturated CO2​ solution.

  • Detection: Monitor the absorbance decay of Phenol Red at 556 nm, which corresponds to the acidification of the buffer as CO2​ is hydrated to HCO3−​ and H+ .

  • Self-Validation Criteria:

    • Negative Control: The uncatalyzed hydration rate (buffer + CO2​ only) must be subtracted from all traces.

    • Positive Control: Acetazolamide (a classical direct zinc binder) must yield a Ki​ within 3-fold of its historical benchmark (e.g., ~5.7 nM for hCA XII). If the Acetazolamide curve shifts, the enzyme batch is compromised.

Mechanism II: Epigenetic Modulation of KDM5B in Fibrosis

The Biological Context

Lysine-specific demethylase 5B (KDM5B) is an epigenetic enzyme that removes methyl groups from histone H3 lysine 4 (H3K4me2/3). In the context of cardiovascular disease, stress stimuli (like Angiotensin II) upregulate KDM5B, which alters the chromatin landscape of cardiac fibroblasts, activating the Wnt/β-catenin signaling pathway and driving pathological myocardial remodeling and fibrosis [2].

The Mechanistic Breakthrough

Pyrazole-5-carboxylic acid derivatives, such as the highly potent compound TK-129, act as competitive inhibitors of KDM5B. The causality of their potency lies in their structural mimicry of α -ketoglutarate ( α -KG), the natural co-substrate of the enzyme.

The pyrazole-5-carboxylic acid core inserts deep into the JmjC catalytic domain of KDM5B. The carboxylic acid group forms a critical bidentate electrostatic interaction with the active site Fe2+ ion, displacing α -KG. Simultaneously, the substituted pyrazole ring engages in π−π stacking with adjacent aromatic residues (e.g., Tyr488, Phe496), locking the enzyme in an inactive conformation. This epigenetic blockade prevents the demethylation of H3K4me3, thereby suppressing the downstream transcription of pro-fibrotic Wnt pathway genes [2].

KDM5B_Pathway AngII Angiotensin II (Stress Stimulus) KDM5B KDM5B Upregulation (Histone Demethylase) AngII->KDM5B H3K4me3 H3K4me3 Demethylation (Epigenetic Shift) KDM5B->H3K4me3 Wnt Wnt Pathway Activation (Wnt3a / β-catenin) H3K4me3->Wnt Fibrosis Myocardial Remodeling & Fibrosis Wnt->Fibrosis Inhibitor Pyrazole-5-Carboxylic Acid Inhibitor (TK-129) Inhibitor->KDM5B Competes with α-KG

Fig 2: Mechanism of KDM5B-mediated fibrotic pathway and its inhibition by pyrazole derivatives.

Self-Validating Protocol: TR-FRET KDM5B Demethylase Assay

To quantify the inhibition of KDM5B, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which provides a high signal-to-noise ratio critical for epigenetic screening.

Rationale: Because pyrazole-5-carboxylic acids compete with α -KG, the assay must be run at the Km​ of α -KG to ensure sensitivity to competitive inhibitors. Running the assay at saturating α -KG would artificially mask the inhibitor's potency.

Step-by-Step Methodology:

  • Substrate/Cofactor Mix: Prepare an assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA) containing 1 µM biotinylated H3K4me3 peptide, 10 µM α -ketoglutarate (at Km​ ), 10 µM Iron(II) sulfate, and 100 µM Ascorbate (to maintain iron in the Fe2+ state).

  • Compound Addition: Dispense 100 nL of pyrazole-5-carboxylic acid derivatives in DMSO into a 384-well plate.

  • Enzyme Reaction: Add 5 µL of recombinant KDM5B enzyme (final concentration 2 nM) to the wells. Incubate at room temperature for 60 minutes.

  • Detection Phase: Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Fe2+ and halt catalysis), a Europium-labeled anti-H3K4me2 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 1 hour and read the TR-FRET signal (Emission 665 nm / 615 nm ratio). A high FRET signal indicates active demethylation (H3K4me3 H3K4me2). A low signal indicates successful inhibition.

  • Self-Validation Criteria:

    • Assay Robustness: Calculate the Z'-factor using DMSO (negative control) and no-enzyme (100% inhibition control). The assay is only valid if Z' > 0.6.

    • Reference Standard: Include the pan-KDM5 inhibitor CPI-455. The assay is validated if the IC50​ of CPI-455 falls between 1–5 nM.

Quantitative Target Profile Summary

To illustrate the versatility of the pyrazole-5-carboxylic acid scaffold, the following table summarizes the quantitative binding data across distinct biological targets, highlighting how minor peripheral modifications dictate target specificity.

Target EnzymeLead Compound / DerivativeMechanism of ActionPotency ( Ki​ / IC50​ )Primary Indication
hCA XII 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid (Compound 2c)Indirect interference with Zn2+ -bound water network [1] Ki​ = 0.21 µMHypoxic Solid Tumors
KDM5B TK-129 (Pyrazole-based derivative)Competitive displacement of α -KG at JmjC domain [2] IC50​ = 0.044 µMMyocardial Fibrosis
Neuraminidase C-5- NH2​ -acyl pyrazole-based oseltamivir analogueOccupation of the viral 150-cavity [3] IC50​ = 0.85 µMInfluenza Infection

Future Perspectives: From Reversible to Covalent

The future of the pyrazole-5-carboxylic acid scaffold lies in targeted covalent inhibition. While reversible inhibitors like TK-129 show excellent pharmacokinetic profiles, the high intracellular concentration of α -KG in certain metabolic states can outcompete reversible binders. By engineering electrophilic warheads (e.g., acrylamides or sulfonyl fluorides) onto the periphery of the pyrazole core, researchers are developing irreversible KDM5 inhibitors that utilize the carboxylic acid for initial non-covalent anchoring, followed by covalent modification of adjacent non-catalytic lysine residues. This two-step binding kinetic ensures infinite residence time and decouples efficacy from local metabolite fluctuations.

Comprehensive Mass Spectrometry Fragmentation Analysis of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted pyrazoles is a critical function in modern drug discovery, agrochemical development, and materials science. 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C9​H14​N2​O2​ ) presents a highly specific gas-phase fragmentation profile under Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). This whitepaper provides an authoritative, mechanistic breakdown of its collision-induced dissociation (CID) pathways, translating theoretical gas-phase ion chemistry into actionable, self-validating analytical protocols.

Molecular Profile & Ionization Dynamics

Before analyzing fragmentation, it is essential to establish the precursor ion's theoretical parameters. In positive ion mode (ESI+), the molecule readily accepts a proton, typically at the basic N2 position of the pyrazole ring, which acts as the charge-directed initiator for subsequent fragmentation[1].

  • Monoisotopic Mass : 182.1055 Da

  • Precursor Ion [M+H]+ : 183.1128 m/z

  • Key Structural Liabilities :

    • The C5-carboxylic acid group (prone to decarboxylation).

    • The N1-isopropyl group (prone to alkene elimination).

    • The C3-ethyl group (prone to radical or alkene loss).

Mechanistic Causality of Gas-Phase Fragmentation

Mass spectrometry fragmentation of pyrazole-5-carboxylic acid derivatives follows highly predictable, thermodynamically driven pathways based on the stability of the resulting fragment ions[2]. The fragmentation of this specific compound is governed by three primary mechanistic cascades:

Pathway A: Carboxylic Acid Cleavage (Decarboxylation)

The lowest-energy fragmentation event is the loss of the C5-carboxylic acid moiety. Upon collisional activation, the [M+H]+ precursor (m/z 183.11) undergoes a rapid expulsion of carbon dioxide ( CO2​ , 44 Da) to yield a highly stable protonated pyrazole intermediate at m/z 139.12 . This decarboxylation is a universal hallmark in the MS/MS analysis of pyrazole-5-carboxylic acids[3]. A minor competing pathway involves the loss of water ( H2​O , 18 Da) to form an acylium ion at m/z 165.10 , though this is typically less abundant than the CO2​ loss.

Pathway B: N-Dealkylation via Alkene Elimination

Following decarboxylation, the ion at m/z 139.12 undergoes N-dealkylation. N-alkyl groups on pyrazoles are highly susceptible to cleavage under CID[4]. The N1-isopropyl group undergoes a concerted, McLafferty-type rearrangement where a hydrogen atom is transferred to the pyrazole nitrogen, resulting in the neutral loss of propene ( C3​H6​ , 42 Da). This generates a secondary fragment at m/z 97.08 . The driving force here is the stabilization of the positive charge on the unsubstituted pyrazole nitrogen.

Pathway C: C-Dealkylation

The final major fragmentation step involves the C3-ethyl group. The m/z 97.08 ion can undergo a subsequent alkene elimination, losing ethylene ( C2​H4​ , 28 Da) to leave the bare, protonated pyrazole core at m/z 69.05 .

MS_Fragmentation M [M+H]+ m/z 183.11 M_H2O [M+H - H2O]+ m/z 165.10 M->M_H2O -H2O (18 Da) CE: 15 eV M_CO2 [M+H - CO2]+ m/z 139.12 M->M_CO2 -CO2 (44 Da) CE: 20 eV M_CO2_Prop [M+H - CO2 - C3H6]+ m/z 97.08 M_CO2->M_CO2_Prop -C3H6 (42 Da) McLafferty-type CE: 30 eV M_CO2_Prop_Eth [M+H - CO2 - C3H6 - C2H4]+ m/z 69.05 M_CO2_Prop->M_CO2_Prop_Eth -C2H4 (28 Da) CE: 40 eV

Proposed MS/MS CID fragmentation pathway for the pyrazole derivative.

Quantitative Fragmentation Data

To facilitate rapid spectral matching and selected reaction monitoring (SRM) assay development, the theoretical exact masses and neutral losses are summarized below.

m/z (Observed)Neutral Loss (Da)Fragment FormulaStructural Assignment & Mechanism
183.1128 - [C9​H15​N2​O2​]+ Protonated precursor ion [M+H]+
165.1023 18.0105 ( H2​O ) [C9​H13​N2​O]+ Loss of hydroxyl from C5-carboxylic acid
139.1230 43.9898 ( CO2​ ) [C8​H15​N2​]+ Primary decarboxylation of the C5 position
97.0760 86.0368 ( CO2​+C3​H6​ ) [C5​H9​N2​]+ Decarboxylation + Loss of N1-isopropyl as propene
69.0447 114.0681 ( CO2​+C3​H6​+C2​H4​ ) [C3​H5​N2​]+ Sequential loss of CO2​ , propene, and C3-ethylene

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. It incorporates specific chemical choices to manipulate ionization efficiency and utilizes Collision Energy (CE) ramping to capture the full structural picture.

A. System Suitability & Sample Preparation
  • Causality : Pyrazoles require an acidic environment to ensure complete protonation at the N2 position prior to droplet desolvation[1].

  • Step 1 : Prepare a 1 mg/mL stock solution of the analyte in LC-MS grade Methanol.

  • Step 2 : Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) .

  • Validation Check : Inject a known standard (e.g., 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid) to verify that the mass error is < 5 ppm and that the baseline CO2​ loss is observable at low CE[3].

B. Liquid Chromatography (UHPLC) Parameters
  • Column : C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

C. Mass Spectrometry (ESI-HRMS) Parameters
  • Ionization : ESI Positive Mode.

  • Capillary Voltage : 3.5 kV (Optimized to prevent in-source fragmentation of the fragile carboxylic acid group).

  • Desolvation Temperature : 350 °C.

  • Collision Energy (CE) Ramping :

    • Why? A static CE will either fail to cleave the alkyl groups (if too low) or completely obliterate the precursor and intermediate ions (if too high).

    • Action: Apply a stepped CE of 15, 30, and 45 eV . 15 eV will capture the [M+H−CO2​]+ ion, while 45 eV will drive the cascade down to the bare pyrazole ring (m/z 69.05).

LCMS_Workflow Prep Sample Prep (1 µg/mL in 50% MeCN) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI(+) (Capillary: 3.5 kV) LC->ESI CID CID Fragmentation (CE Ramp: 15-45 eV) ESI->CID Detect HRMS Detection (Orbitrap/TOF) CID->Detect

Standardized LC-ESI-MS/MS workflow for pyrazole characterization.

References

  • Google Patents. EP2295411A1 - Pyrazoles as 11-beta-hsd-1. European Patent Office. Available at:[1]

  • ACS Publications. Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at:[Link][4]

Sources

Methodological & Application

Introduction: The Strategic Importance of Amide Bond Formation with Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Amides from 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The amide bond is a fundamental linkage in a vast array of biologically active molecules, from natural products to pharmaceuticals.[1] The synthesis of amides through the coupling of a carboxylic acid and an amine is, therefore, one of the most critical and frequently employed reactions in medicinal chemistry.[1] Pyrazole-containing compounds, in particular, are a significant class of heterocyclic scaffolds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The specific substrate, 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, presents a valuable building block for the generation of novel chemical entities with potential therapeutic applications.

This application note provides a detailed guide to the amide coupling of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, offering two robust and widely adopted protocols: one utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and the other employing the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system. The causality behind experimental choices, from reagent selection to purification strategies, is elucidated to provide a comprehensive understanding of the process.

Reagent Selection: A Rationale for HATU and EDC/HOBt

The choice of coupling reagent is paramount for a successful amide bond formation, influencing reaction efficiency, minimizing side reactions, and preserving stereochemical integrity where applicable.

  • HATU: This uronium-based coupling reagent is highly regarded for its efficiency and rapid reaction rates, often yielding clean products with minimal epimerization, a critical consideration in peptide synthesis.[4][5] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[4][6] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, further accelerating the reaction.[4]

  • EDC/HOBt: The combination of a carbodiimide (EDC) with an additive like HOBt is a classic and cost-effective method for amide bond formation.[7][8] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. In the presence of HOBt, this intermediate is converted to an HOBt-ester, which is less prone to racemization and side reactions compared to the O-acylisourea itself.[7][9] The use of a catalytic amount of HOBt in conjunction with a base like DMAP can significantly improve yields, especially with electron-deficient amines.[9]

Experimental Protocols

The following protocols provide a step-by-step guide for the amide coupling of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and is particularly useful for sterically hindered substrates or when minimizing racemization is critical.[5]

Materials:

  • 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Stoichiometry and Reaction Conditions:

ReagentEquivalents
3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid1.0
Amine1.1
HATU1.1
DIPEA2.0
SolventAnhydrous DMF or DCM
TemperatureRoom Temperature
Reaction Time1-4 hours

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add the amine (1.1 eq) to the solution.

  • In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of the same anhydrous solvent and add it to the reaction mixture.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed to the work-up and purification section.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a reliable and more economical alternative to HATU-mediated coupling.

Materials:

  • 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Stoichiometry and Reaction Conditions:

ReagentEquivalents
3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid1.0
Amine1.1
EDC·HCl1.2
HOBt1.2
DIPEA or NMM2.0
SolventAnhydrous DMF or DCM
Temperature0 °C to Room Temperature
Reaction Time4-12 hours

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Add DIPEA or NMM (2.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the work-up and purification section.

Reaction Mechanisms and Workflow

HATU_Mechanism acid Carboxylic Acid (R-COOH) carboxylate Carboxylate (R-COO-) acid->carboxylate -H+ base Base (DIPEA) active_ester OAt-Active Ester carboxylate->active_ester + HATU hatu HATU amide Amide (R-CONHR') active_ester->amide + Amine byproduct1 Tetramethylurea active_ester->byproduct1 - Tetramethylurea byproduct2 HOAt active_ester->byproduct2 - HOAt amine Amine (R'-NH2) EDC_HOBt_Mechanism acid Carboxylic Acid (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC hobt_ester HOBt-Ester o_acylisourea->hobt_ester + HOBt byproduct1 EDU (Urea byproduct) o_acylisourea->byproduct1 - EDU hobt HOBt amide Amide (R-CONHR') hobt_ester->amide + Amine byproduct2 HOBt hobt_ester->byproduct2 - HOBt amine Amine (R'-NH2)

Caption: Mechanism of EDC/HOBt mediated amide coupling. [7][9]

Experimental_Workflow start Start: Reagents in Anhydrous Solvent reaction Amide Coupling Reaction (HATU or EDC/HOBt) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification concentration->purification characterization Characterization purification->characterization end Final Product characterization->end

Caption: General experimental workflow for amide coupling.

Work-up and Purification

The purification strategy is crucial for obtaining the desired amide in high purity. A combination of extraction and chromatography is typically employed.

Aqueous Work-up:

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with a mild acidic solution (e.g., 5% aqueous HCl or citric acid) to remove unreacted amine and basic byproducts.

  • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts.

  • Finally, wash with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying amide products. [10]Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or dichloromethane in methanol as the mobile phase. The polarity of the eluent system should be optimized based on the polarity of the product.

  • Recrystallization: If the amide product is a solid, recrystallization can be an effective purification method. [11]Common solvents for recrystallization of amides include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes. [11]* Distillation: For thermally stable and volatile amides, distillation or vacuum distillation can be employed for purification. [10]

Characterization

The structure and purity of the synthesized amide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired amide.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful amide coupling of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. The choice between the HATU and EDC/HOBt methods will depend on factors such as substrate reactivity, cost considerations, and the need to minimize racemization. By understanding the underlying principles of these coupling reactions and employing appropriate work-up and purification techniques, researchers can efficiently synthesize a diverse range of pyrazole-based amides for further investigation in drug discovery and development programs.

References

  • Patsnap Eureka. (2026, February 28). Optimizing Amide Extraction Techniques For Pharmaceutical Purity.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • H
  • Amine to Amide Mechanism - H
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008, December 4). American Chemical Society.
  • Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid deriv
  • What is the best technique for amide purification? (2020, November 2).
  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014, March 29).
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018, January 22).
  • Process for the purification of fatty acid amides. (n.d.).
  • Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. (2025, January 21). Bentham Science Publishers.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. (2024, December 19). RSC Advances (RSC Publishing).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • Synthesis of 3-Ethoxycarbonyl-1H-pyrazole-5-carboxylic Acid (17a). (n.d.). Thieme E-Journals.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020, April 11). MDPI.
  • Amide synthesis by acyl
  • 1-ethyl-3-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite.

Sources

The Synthesis and Coordination Chemistry of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid: A Guide for the Development of Novel Metal-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Introduction

Pyrazole-based ligands have emerged as exceptionally versatile building blocks in the fields of coordination chemistry, materials science, and medicinal chemistry.[1][2][3] Their robust coordination to a wide array of metal ions, coupled with the synthetic tractability to introduce diverse functionalities, allows for the rational design of metal complexes with tailored electronic, magnetic, and biological properties.[4][5] Specifically, pyrazole derivatives containing a carboxylic acid moiety are of significant interest as they offer a secondary coordination site, enabling the formation of stable chelate rings and the construction of higher-order structures like metal-organic frameworks (MOFs).[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the novel ligand, 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and its subsequent use in the preparation of coordination complexes. The strategic incorporation of an ethyl group at the 3-position and a sterically influential isopropyl group at the N1 position of the pyrazole ring offers a unique combination of electronic and steric properties, making this ligand a promising candidate for creating novel coordination compounds with potential applications in catalysis and as therapeutic agents.[1] This document is intended for researchers and professionals in chemistry and drug development, offering both the foundational principles and actionable protocols to explore this promising class of compounds.

Part 1: Synthesis of the Ligand: 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

The synthesis of the target ligand is a multi-step process that begins with the formation of a key β-dicarbonyl intermediate, followed by the construction of the pyrazole ring via cyclocondensation, and concludes with the hydrolysis of the resulting ester to the final carboxylic acid.

Synthetic Strategy Overview

The chosen synthetic route is based on the classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This method is highly reliable and adaptable for the synthesis of a wide range of substituted pyrazoles.

Ligand_Synthesis cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation (Knorr Synthesis) cluster_2 Step 3: Ester Hydrolysis 3-Pentanone 3-Pentanone Dicarbonyl Ethyl 2,4-dioxohexanoate 3-Pentanone->Dicarbonyl Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Dicarbonyl Base NaOEt Base->Dicarbonyl Pyrazole_Ester Ethyl 3-ethyl-1-(propan-2-yl) -1H-pyrazole-5-carboxylate Dicarbonyl->Pyrazole_Ester Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->Pyrazole_Ester Final_Ligand 3-Ethyl-1-(propan-2-yl) -1H-pyrazole-5-carboxylic acid Pyrazole_Ester->Final_Ligand Base_Hydrolysis 1. NaOH/H₂O 2. HCl (aq) Base_Hydrolysis->Final_Ligand

Caption: Synthetic pathway for 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Synthesis of Ethyl 2,4-dioxohexanoate (β-Dicarbonyl Intermediate)

This step involves a Claisen condensation between 3-pentanone and diethyl oxalate using sodium ethoxide as the base.

Materials:

  • 3-Pentanone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (150 mL). Carefully add sodium metal (1.0 eq) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Condensation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add a solution of 3-pentanone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol (50 mL) dropwise from the dropping funnel over 1 hour with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction mixture will become a thick slurry.

  • Work-up: Pour the reaction mixture into a beaker containing ice and water (300 mL). Acidify the aqueous solution to pH 3-4 by the slow addition of 1 M HCl with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,4-dioxohexanoate as an oil. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate

This is the key ring-forming step. The reaction of the unsymmetrical β-dicarbonyl with isopropylhydrazine can lead to two regioisomers. The 5-carboxylate isomer is typically favored due to the higher reactivity of the ketone carbonyl adjacent to the ethyl group compared to the one next to the ethoxy group.

Materials:

  • Ethyl 2,4-dioxohexanoate (from Protocol 1)

  • Isopropylhydrazine hydrochloride

  • Sodium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation of Isopropylhydrazine Free Base (in situ): In a round-bottom flask, dissolve isopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (100 mL). Stir at room temperature for 30 minutes.

  • Reaction: To the stirred solution, add the crude ethyl 2,4-dioxohexanoate (1.0 eq) followed by glacial acetic acid (0.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired regioisomer, ethyl 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate.

Protocol 3: Hydrolysis to 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

This final step converts the ester to the target carboxylic acid ligand.[9][10]

Materials:

  • Ethyl 3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylate (from Protocol 2)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (3 M)

Procedure:

  • Saponification: Dissolve the pyrazole ester (1.0 eq) in a mixture of methanol (50 mL) and water (25 mL). Add sodium hydroxide pellets (2.0 eq) and stir the mixture at 60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidification: Slowly add 3 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with cold water (3 x 20 mL) to remove any inorganic salts. Dry the product under high vacuum to yield the pure 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Part 2: Preparation of Coordination Complexes

The synthesized ligand, possessing both a pyrazole nitrogen and a carboxylate group, can act as a bidentate chelating agent to form stable complexes with a variety of transition metals. The general approach involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent.

General Protocol for Complex Synthesis

The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the final structure and coordination geometry of the complex.[11][12]

Complex_Synthesis_Workflow Ligand Ligand Solution (e.g., in Methanol/Water) Base Add Base (e.g., NaOH) to deprotonate Ligand->Base Reaction Combine and Stir/ Heat (Reflux) Base->Reaction Metal_Salt Metal Salt Solution (e.g., CuCl₂ in Water) Metal_Salt->Reaction Precipitation Cool to induce Precipitation/Crystallization Reaction->Precipitation Isolation Isolate Complex (Filtration) Precipitation->Isolation Washing Wash with Solvent (e.g., Water, Ethanol) Isolation->Washing Drying Dry under Vacuum Washing->Drying Final_Complex Pure Coordination Complex Drying->Final_Complex

Caption: General workflow for the synthesis of coordination complexes.

Specific Protocol: Synthesis of Bis[3-ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylato]copper(II)

This protocol provides a specific example for the synthesis of a copper(II) complex.

Materials:

  • 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (2.0 eq)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Methanol

  • Deionized water

Procedure:

  • Ligand Solution: Suspend the ligand (2.0 eq) in a mixture of methanol (40 mL) and deionized water (10 mL) in a round-bottom flask.

  • Deprotonation: Add a solution of sodium hydroxide (2.0 eq) in deionized water (5 mL) dropwise to the ligand suspension with stirring. Stir for 15 minutes at room temperature to ensure complete deprotonation, resulting in a clear solution of the sodium pyrazole-carboxylate.

  • Metal Salt Addition: In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 eq) in deionized water (10 mL). Add this blue solution dropwise to the stirred ligand solution.

  • Complex Formation: A precipitate, typically blue or green, will form immediately. Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the precipitate sequentially with deionized water (3 x 20 mL) and then with a small amount of cold methanol (10 mL) to remove unreacted starting materials and inorganic by-products.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C for 12 hours to yield the final copper(II) complex.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the synthesis of various metal complexes with the title ligand. The stoichiometry is generally a 2:1 ligand-to-metal ratio for divalent metals, though this can vary.

Metal PrecursorSolvent SystemReaction TemperatureTypical Product Color
CoCl₂·6H₂OMethanol/WaterRoom TemperaturePink / Purple
NiCl₂·6H₂OMethanol/Water60 °CGreen
Zn(OAc)₂·2H₂OEthanolRefluxWhite / Colorless
Cd(NO₃)₂·4H₂OMethanolRoom TemperatureWhite / Colorless
Fe(BF₄)₂·6H₂OAcetonitrileRoom TemperaturePale Yellow / Orange

Part 3: Characterization

Thorough characterization of both the ligand and the final coordination complexes is essential to confirm their identity, purity, and structure.

  • For the Ligand:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

  • For the Coordination Complexes:

    • Infrared (IR) Spectroscopy: A key technique to confirm coordination. A shift in the carboxylate C=O stretching frequency compared to the free ligand is indicative of metal binding.[11]

    • Elemental Analysis (CHN): To determine the empirical formula and confirm the ligand-to-metal ratio.

    • UV-Vis Spectroscopy: To study the electronic properties of the complex, particularly for d-block metals like copper, cobalt, and nickel.[12]

    • Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[2][12]

Conclusion

This guide provides a robust and detailed framework for the synthesis and utilization of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in coordination chemistry. The protocols are designed to be accessible to researchers with a standard organic and inorganic synthesis background. The versatility of the pyrazole-carboxylate scaffold, combined with the specific substitutions on this novel ligand, offers a rich platform for the discovery of new metal complexes. These compounds hold significant potential for applications ranging from the development of new catalytic systems to the design of novel therapeutic agents, making this an exciting area for further scientific exploration.

References

  • Al-Adilee, K. J., & Al-Juboori, A. A. H. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Scientific Reports, 11(1), 22375. [Link]

  • K-M, F., & M, I. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry, 20(4), 1365-1375. [Link]

  • Kumar, R., et al. (2023). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials, 6(10), 4235–4251. [Link]

  • Singh, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(48), 33835-33853. [Link]

  • Parshad, H., et al. (2024). Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. International Journal of Chemistry, 12(1), 1. [Link]

  • El-Shwiniy, W. H., et al. (2022). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. RSC Advances, 12(30), 19349-19360. [Link]

  • Li, Y., et al. (2023). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm, 25(4), 594-601. [Link]

  • Khan, I., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega, 9(1), 143-162. [Link]

  • WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives. (2014).
  • Gu, Y., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Svete, J., et al. (2021). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 26(11), 3326. [Link]

  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research, 7, 1-10. [Link]

  • Titova, E. M., Titov, A. A., & Shubina, E. S. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(11), RCR5099. [Link]

  • Kumar, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

Sources

Application Note: Catalytic Protodecarboxylation of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the catalytic protodecarboxylation of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid to produce 3-Ethyl-1-isopropyl-1H-pyrazole. The pyrazole scaffold is a privileged structure in medicinal chemistry, and efficient methods for its functionalization are of high importance. Traditional decarboxylation methods often require harsh thermal conditions, which can be incompatible with complex molecular architectures. This document details two robust catalytic systems—a copper-based method and a palladium-based method—that offer milder conditions, improved yields, and greater functional group tolerance. We delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental protocols, and offer expert insights for troubleshooting and optimization.

Introduction: The Challenge and Opportunity

The decarboxylation of heteroaromatic carboxylic acids is a fundamental transformation in organic synthesis, providing a direct route to C-H substituted heterocycles. The target molecule, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, is a representative substrate whose product, 3-Ethyl-1-isopropyl-1H-pyrazole, serves as a valuable building block in drug discovery and agrochemical research.

However, the direct thermal decarboxylation of pyrazole carboxylic acids can be challenging, often requiring temperatures exceeding 160-200°C.[1][2] Such conditions can lead to substrate decomposition and are unsuitable for sensitive functional groups. Transition metal catalysis presents a superior alternative, enabling this transformation under significantly milder conditions by lowering the activation energy of the carbon-carbon bond cleavage.[3][4] This application note explores two field-proven catalytic systems for this purpose.

Mechanistic Rationale: The Role of the Catalyst

The efficacy of transition metals like copper and palladium in promoting decarboxylation stems from their ability to form intermediate organometallic species, which facilitate the extrusion of carbon dioxide.

  • Copper-Catalyzed Pathway: This process typically involves the in situ formation of a copper(I) carboxylate salt. This intermediate, upon heating, undergoes decarboxylation to form an aryl-copper species. Subsequent protonolysis by a proton source in the reaction medium yields the desired C-H bond and regenerates a copper(I) species that can re-enter the catalytic cycle.[1][5] The use of ligands like 1,10-phenanthroline can stabilize the copper intermediates and accelerate the reaction.[5]

  • Palladium-Catalyzed Pathway: Palladium catalysis often proceeds via a "decarboxylative palladation" step. The carboxylic acid coordinates to a Pd(II) salt, forming a palladium carboxylate. This intermediate then loses CO2 to generate an aryl-palladium complex. This key intermediate is then subjected to protonolysis to release the product and regenerate the active palladium catalyst.[1]

Below is a generalized workflow illustrating the core logic of a catalytic decarboxylation experiment.

G cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Work-up & Isolation cluster_purification IV. Purification & Analysis A Weigh Substrate & Catalyst B Add Solvent & Ligand A->B C Inert Atmosphere Purge (e.g., N2 or Ar) B->C D Heat to Target Temperature (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temp E->F G Quench/Dilute F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Solvent Evaporation I->J K Column Chromatography J->K L Characterization (NMR, MS, etc.) K->L

Caption: General experimental workflow for catalytic decarboxylation.

Comparative Overview of Catalytic Systems

Choosing the right catalytic system is critical and depends on factors like cost, scalability, and substrate sensitivity. Copper is generally more economical, while palladium can offer broader scope, albeit at a higher cost.

ParameterCopper-Catalyzed SystemPalladium-Catalyzed System
Typical Catalyst Copper(I) Oxide (Cu₂O) or CuIPalladium(II) Acetate (Pd(OAc)₂)
Catalyst Loading 5-10 mol%2-5 mol%
Typical Ligand 1,10-PhenanthrolineOften ligand-free or simple phosphines
Typical Solvent NMP, DMF, QuinolineDMSO, Dioxane
Temperature Range 150-190°C (Microwave) or >160°C (Conventional)90-150°C
Key Advantage Cost-effective, robust, and efficient with microwave heating.[5]Milder temperatures possible, broad substrate scope.[1]
Potential Drawback Can require high temperatures with conventional heating.Higher catalyst cost, potential for side reactions.

Detailed Experimental Protocols

Safety Precaution: These protocols must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. High-boiling aprotic solvents like NMP and DMF are hazardous; consult their safety data sheets (SDS) before use.

Protocol 1: Microwave-Assisted Copper-Catalyzed Protodecarboxylation

This protocol is adapted from the highly efficient method developed by Goossen et al. for aromatic carboxylic acids, which leverages the speed of microwave irradiation.[5]

A. Principle This method uses an inexpensive catalyst system generated in situ from copper(I) oxide and 1,10-phenanthroline. Microwave heating dramatically reduces reaction times from hours to minutes, minimizing thermal stress on the product and preventing the loss of volatile compounds.[5] The NMP/quinoline solvent mixture provides a high-boiling medium ideal for rapid microwave heating and reaction efficiency.

B. Materials and Reagents

  • 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (Substrate)

  • Copper(I) oxide (Cu₂O), CAS: 1317-39-1

  • 1,10-Phenanthroline, CAS: 66-71-7

  • N-Methyl-2-pyrrolidone (NMP), anhydrous, CAS: 872-50-4

  • Quinoline, CAS: 91-22-5

  • Microwave vial (10 mL) with stir bar

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

C. Step-by-Step Procedure

  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (e.g., 196 mg, 1.0 mmol, 1.0 equiv).

  • Add copper(I) oxide (7.2 mg, 0.05 mmol, 5 mol%) and 1,10-phenanthroline (18 mg, 0.1 mmol, 10 mol%).

  • Add 3.0 mL of anhydrous NMP and 1.0 mL of quinoline.

  • Seal the vial with a cap and purge with nitrogen or argon for 5 minutes.

  • Microwave Reaction: Place the vial in a microwave reactor. Irradiate the mixture at 190°C for 15-20 minutes.

    • Expert Insight: The reaction progress should be monitored by TLC or LC-MS on a small aliquot if possible. Over-exposure can lead to decomposition.

  • Work-up: After the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Isolation: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Ethyl-1-isopropyl-1H-pyrazole.

Protocol 2: Palladium-Catalyzed Protodecarboxylation

This protocol provides a reliable alternative using a palladium catalyst, which may be advantageous for substrates sensitive to very high temperatures.[1]

A. Principle This method relies on the ability of a Pd(II) salt to mediate decarboxylation at temperatures often lower than copper-based systems.[1] DMSO serves as a high-boiling polar solvent that can also act as a ligand to stabilize the palladium intermediates. The added acid ensures efficient protonolysis of the aryl-palladium intermediate, which is often the rate-determining step.

B. Materials and Reagents

  • 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂), CAS: 3375-31-3

  • Dimethyl sulfoxide (DMSO), anhydrous, CAS: 67-68-5

  • Acetic acid (AcOH), CAS: 64-19-7

  • Schlenk flask or similar reaction vessel

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

C. Step-by-Step Procedure

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (196 mg, 1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%).

  • Under a flow of nitrogen, add 5 mL of anhydrous DMSO and acetic acid (114 µL, 2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 120°C in an oil bath and stir for 4-8 hours.

    • Expert Insight: Monitor the reaction by TLC (staining with KMnO₄ can help visualize the product) or LC-MS. The reaction is typically complete when CO₂ evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and transfer to a separatory funnel.

  • Extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash carefully with saturated NaHCO₃ solution (2 x 25 mL) to remove residual DMSO and acetic acid, followed by a wash with brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the final product.

Mechanistic Visualization

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed protodecarboxylation, highlighting the key steps of carboxylate formation, decarboxylation, and protonolysis.

G RCOOH R-COOH (Pyrazole Carboxylic Acid) RCOOCu [R-COOCu] Intermediate RCOOH->RCOOCu Ligand Exchange CuX Cu(I)X CuX->RCOOCu RCu R-Cu (Aryl-Copper Species) RCOOCu->RCu Decarboxylation (Rate-Limiting) CO2 CO₂ RCOOCu->CO2 RCu->CuX Catalyst Regeneration RH R-H (Decarboxylated Product) RCu->RH Protonolysis HX H⁺ (from solvent/additive) HX->RCu

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of this compound's limited aqueous solubility. Below, you will find a series of troubleshooting questions and in-depth answers to guide your experimental design and formulation strategies.

Understanding the Challenge: Why is This Compound Poorly Soluble?

The structure of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole carboxylic acid, possesses both hydrophobic (ethyl, isopropyl groups) and hydrophilic (carboxylic acid) moieties. While the carboxylic acid group can be ionized to enhance solubility, the overall lipophilicity of the molecule can lead to low intrinsic aqueous solubility, particularly at acidic pH. The key to improving its solubility lies in overcoming the strong intermolecular forces in its solid-state and enhancing its interaction with water.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing very low solubility of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid in my aqueous buffer (pH 7.4). What is the first and most critical step I should take?

A1: The initial and most impactful step is to investigate the pH-dependent solubility profile of the compound.

As a carboxylic acid, its solubility is highly dependent on the pH of the medium. The carboxylic acid group is ionizable, and its deprotonated (salt) form is generally much more soluble in water than the neutral, protonated form.

Causality Explained: According to the Henderson-Hasselbalch equation, when the pH of the solution is above the pKa of the carboxylic acid, the ionized (deprotonated) form will predominate. This negatively charged carboxylate is more polar and forms more favorable interactions with water molecules, thus increasing solubility.[1][2] Conversely, at a pH below the pKa, the un-ionized, less polar form will be more prevalent, leading to lower aqueous solubility.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid to a known volume of each buffer.

    • Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the samples to remove the undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer. This plot will reveal the pH at which the compound's solubility is maximized.

Q2: Adjusting the pH helped, but I still haven't reached my target concentration. What are my next options for a simple formulation adjustment?

A2: If pH adjustment alone is insufficient, the next logical step is to explore the use of co-solvents.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[3] They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic molecules.[4]

Commonly Used Co-solvents in Research and Early Formulation:

  • Dimethyl sulfoxide (DMSO)[5]

  • Ethanol[3]

  • Propylene glycol (PG)[3]

  • Polyethylene glycols (PEGs, e.g., PEG 300, PEG 400)[6]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in each co-solvent (e.g., 10-50 mM in DMSO).

  • Titration into Aqueous Buffer:

    • Start with your aqueous buffer at the optimal pH determined in the previous step.

    • Gradually add small aliquots of the co-solvent stock solution to the buffer, mixing well after each addition.

    • Visually inspect for any signs of precipitation. The point at which the solution remains clear for a specified time indicates the solubility in that co-solvent/buffer mixture.

  • Quantitative Analysis: For a more precise measurement, prepare a range of co-solvent concentrations in your buffer (e.g., 1%, 2%, 5%, 10% v/v) and determine the equilibrium solubility in each mixture as described in the pH-solubility protocol.

Parameter pH Adjustment Co-solvent Addition
Mechanism Increases ionization of the carboxylic acid group.Reduces the polarity of the solvent system.
Pros Simple, effective for ionizable compounds.Can provide a significant solubility increase.
Cons Only effective for ionizable compounds; may not be suitable for all biological assays due to pH constraints.High concentrations can impact biological assays and may have toxicity concerns.
Q3: My compound needs to be in a solid dosage form, and I'm struggling with its dissolution rate. What advanced formulation strategies can I consider?

A3: For solid dosage forms, more advanced techniques like solid dispersions and cyclodextrin complexation are powerful strategies to enhance both solubility and dissolution rate.

These methods work by altering the solid-state properties of the compound, preventing it from forming a stable, poorly soluble crystal lattice.

In a solid dispersion, the drug is dispersed within a hydrophilic carrier matrix.[7] This can result in the drug being in an amorphous (non-crystalline) state, which has a higher energy state and is more readily dissolved than its crystalline counterpart.[8][9]

Common Carriers:

  • Polyvinylpyrrolidone (PVP) grades[8]

  • Copovidone[10]

  • Polyethylene glycols (PEGs)[8]

  • Hydroxypropyl methylcellulose (HPMC)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[5]

G cluster_start Initial Problem cluster_basic Basic Troubleshooting cluster_advanced Advanced Formulation Strategies cluster_outcome Desired Outcome start Poor Aqueous Solubility of 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid ph_adjust Q1: pH Adjustment (Ionize the Carboxylic Acid) start->ph_adjust First Step cosolvent Q2: Co-solvent Addition (Reduce Solvent Polarity) ph_adjust->cosolvent If insufficient solid_disp Solid Dispersion (Create Amorphous Form) cosolvent->solid_disp For solid forms cyclodextrin Cyclodextrin Complexation (Encapsulation) cosolvent->cyclodextrin For solid/liquid forms salt_form Salt Formation (Isolate Soluble Salt) cosolvent->salt_form For solid forms outcome Enhanced Solubility & Improved Bioavailability solid_disp->outcome cyclodextrin->outcome salt_form->outcome

Q4: How can I prepare and evaluate a solid dispersion of my compound?

A4: The solvent evaporation method is a common laboratory-scale technique for preparing solid dispersions.

  • Solubilization: Dissolve both 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid and the chosen carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture).

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid, gently mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Dissolution Testing: Compare the dissolution rate of the solid dispersion to that of the pure compound and a simple physical mixture of the compound and carrier. This is the most critical test to confirm improved performance.

  • Differential Scanning Calorimetry (DSC): Use DSC to check for the absence of a melting peak for the drug, which would indicate that it is in an amorphous state within the polymer matrix.

  • Powder X-ray Diffraction (PXRD): PXRD analysis should show a halo pattern for an amorphous solid dispersion, rather than the sharp peaks characteristic of a crystalline material.

Q5: What is the best way to screen for a suitable cyclodextrin?

A5: Phase solubility studies are the standard method for evaluating the effectiveness of cyclodextrins.

This method helps determine the binding constant and the stoichiometry of the drug-cyclodextrin complex.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibrate with Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibration and Analysis: Shake the samples at a constant temperature until equilibrium is reached (24-48 hours). Then, filter or centrifuge and analyze the concentration of the dissolved compound in each solution by HPLC.

  • Plot and Analyze: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the type of complex formed and the solubility enhancement. A linear (AL-type) plot is common and indicates the formation of a 1:1 soluble complex.

G

References

  • Jude Jenita, M. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]

  • Parmar, K., & Patel, J. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Pawar, P. A., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Singh, S., & Raval, K. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. [Link]

  • Rooba, J. I., et al. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. [Link]

  • Sá Couto, A. R., et al. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?[Link]

  • Journal of Drug Delivery and Therapeutics. (2020, March 14). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]

  • Baghel, S., et al. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]

  • Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. [Link]

  • PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Fiveable. (2025, August 15). Solubility in acidic solutions. [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • PubMed. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]

  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Link]

  • LookChem. (n.d.). 3-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • NextSDS. (n.d.). 1-ETHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • Chembase. (n.d.). 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Reducing side reactions in 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks associated with functionalizing 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

System Overview & Causality

The primary challenge with this building block is the severe steric hindrance imposed by the N1-isopropyl group , which sits directly adjacent to the C5-carboxylic acid . This structural crowding drastically reduces the rate of nucleophilic attack at the activated carbonyl. When the desired intermolecular coupling is slowed down, competing intramolecular side reactions—such as decarboxylation, intermediate rearrangement, and unwanted electrophilic aromatic substitution at the open C4 position—dominate the reaction pathway.

Section 1: Troubleshooting & FAQs

Q1: Why am I getting low amide yields and a massive amount of N-acylurea byproduct when using EDC/HOBt? A1: This is a classic kinetic failure caused by steric hindrance. When the C5-carboxylic acid is activated by a carbodiimide like EDC, it forms an O-acylisourea intermediate. Because the bulky N1-isopropyl group physically blocks the incoming amine, the intermolecular coupling step is severely delayed. This kinetic pause allows the O-acylisourea to undergo a rapid, irreversible intramolecular O-to-N shift, forming a dead-end N-acylurea byproduct. Solution: Abandon carbodiimides. Switch to a third-generation uronium salt like COMU [1]. COMU generates a highly reactive Oxyma-based active ester that strongly resists rearrangement and accelerates the coupling of sterically hindered substrates.

Q2: My starting material is degrading into a des-carboxy pyrazole during activation. How do I prevent decarboxylation? A2: Pyrazole-5-carboxylic acids are inherently prone to thermal decarboxylation, a degradation pathway that is highly accelerated by elevated temperatures and strong bases[2]. Solution: Treat the activation step as a thermally sensitive process. Maintain reaction temperatures strictly below 30°C. If your protocol requires a base (e.g., DIEA), add it dropwise at 0°C to control the exotherm, and avoid prolonged pre-activation times before adding your nucleophile.

Q3: I tried forming the acid chloride with SOCl₂ to force the coupling, but LC-MS shows a +34 Da mass shift indicating chlorination. What happened? A3: You have inadvertently performed an electrophilic aromatic substitution. The C4 position of the pyrazole ring is unsubstituted, electron-rich, and highly susceptible to electrophilic attack. Harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride generate strong electrophilic chlorine species (and HCl) that readily chlorinate the C4 position. Solution: To form an acid chloride without ring halogenation, use Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)[3]. It operates under strictly neutral conditions. Alternatively, bypass the acid chloride entirely by generating an acid fluoride using TFFH [4]. Acid fluorides are highly reactive toward hindered amines but do not cause electrophilic halogenation of the pyrazole core.

Section 2: Quantitative Data & Performance Metrics

The following table summarizes the causal relationship between the chosen activation strategy and the resulting reaction profile for this specific sterically hindered pyrazole.

Activation StrategyReagent SystemPrimary Byproduct RiskRelative Coupling RateExpected Yield
CarbodiimideEDC / HOBtN-Acylurea (High)Slow< 30%
Uronium Salt (1st Gen)HATU / DIEAGuanidinylation (Medium)Moderate60 - 75%
Uronium Salt (3rd Gen)COMU / DIEAMinimalFast> 85%
Acid FluorideTFFH / DIEAMinimalVery Fast> 90%
Neutral Acid ChlorideGhosez's ReagentMinimal (No C4-Cl)Very Fast> 85%

Section 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to verify that the reaction is proceeding correctly at each critical node.

Protocol A: COMU-Mediated Amide Coupling (For Primary/Secondary Amines)

Causality: COMU replaces explosive HOBt with Oxyma, creating an active ester that is highly resistant to steric-induced side reactions[1].

  • Preparation: Dissolve 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.2 M) under N₂. Cool to 0°C.

  • Activation: Add DIEA (2.0 eq) dropwise over 5 minutes.

    • Self-Validation (IPC 1): The solution will transition to a pale yellow/orange color, indicating the successful formation of the Oxyma active ester. LC-MS analysis of an aliquot quenched in MeOH should show the methyl ester mass, confirming activation without decarboxylation.

  • Coupling: Add the amine partner (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation (IPC 2): Monitor by LC-MS. The disappearance of the Oxyma ester peak and the absence of guanidinylation byproducts validate the completion of the reaction.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

Protocol B: In Situ Acid Fluoride Generation via TFFH (For Highly Deactivated Amines)

Causality: Acid fluorides are smaller and more electrophilic than active esters, allowing them to penetrate the steric shield of the N1-isopropyl group without triggering C4-chlorination[4].

  • Preparation: Dissolve the pyrazole-5-carboxylic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM (0.1 M) at 0°C.

  • Activation: Add DIEA (2.5 eq) dropwise. Stir for 30 minutes at 0°C.

    • Self-Validation (IPC 1): TFFH activation releases tetramethylurea. LC-MS (using a neutral gradient) will show the distinct acid fluoride mass (M - OH + F). The absence of a +34 Da peak validates that C4-chlorination has been successfully avoided.

  • Coupling: Add the sterically hindered amine (1.2 eq). Stir at room temperature for 4-12 hours depending on amine nucleophilicity.

    • Self-Validation (IPC 2): The reaction is complete when the acid fluoride intermediate is fully consumed.

Section 4: Mechanistic & Workflow Diagrams

Mechanism cluster_EDC EDC/HOBt Pathway (High Failure Rate) cluster_COMU COMU Pathway (Optimized) A Sterically Hindered Pyrazole-5-COOH B O-Acylisourea Intermediate A->B EDC D Oxyma Active Ester Intermediate A->D COMU C N-Acylurea Byproduct (Dead End) B->C Fast O-to-N Shift (Due to N1-iPr bulk) E Desired Amide Product D->E Amine Attack (Resists Rearrangement)

Caption: Mechanistic divergence of sterically hindered pyrazole-5-carboxylic acid activation.

Workflow S1 Assess Amine Nucleophilicity & Bulk S2 Primary / Unhindered Amine S1->S2 S3 Secondary / Highly Hindered Amine S1->S3 S4 COMU / DIEA / DMF (1h Pre-activation at 0°C) S2->S4 S5 TFFH / DIEA / DCM (In situ Acid Fluoride) S3->S5 Mild conditions needed S6 Ghosez's Reagent / THF (Neutral Acid Chloride) S3->S6 Absolute neutral conditions needed

Caption: Decision matrix for selecting the optimal activation strategy based on amine properties.

References

  • (PDF) Determination of SADT and TMRad of 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid Applying Thermal Decomposition Kinetics - ResearchGate Source: researchgate.net URL:[Link]

  • Ghosez's Reagent - Eburon Organics Source: eburon-organics.com URL:[Link]

  • Source: google.

Sources

Preventing thermal decarboxylation of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing thermal decarboxylation of this compound during experimental procedures. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your starting material, ultimately leading to more reliable and reproducible results.

Introduction

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various biologically active molecules. However, like many heteroaromatic carboxylic acids, it is susceptible to thermal decarboxylation, a reaction that results in the loss of the carboxyl group as carbon dioxide (CO₂). This unwanted side reaction can lead to the formation of the corresponding decarboxylated pyrazole, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole, as a significant impurity, thereby reducing the yield of the desired product and complicating purification.

This guide provides a comprehensive overview of the factors that influence the thermal decarboxylation of this pyrazole derivative and offers practical strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is thermal decarboxylation and why is it a concern for 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid?

A1: Thermal decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂). For 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, this is a significant concern because elevated temperatures used in subsequent reactions (e.g., amide bond formation, esterification) can lead to the loss of the carboxylic acid functionality, forming an undesired byproduct and reducing the yield of your target molecule. The general stability of carboxylic acids can vary, with some being unstable even at room temperature, while others require high heat.[1][2]

Q2: At what temperature does 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid begin to decarboxylate?

A2: While the exact onset temperature for decarboxylation of this specific molecule is not extensively published, based on data for similar pyrazole carboxylic acids, significant decarboxylation can be expected at temperatures exceeding 150°C.[3][4] However, the rate of decarboxylation is influenced by several factors, including the reaction solvent, the presence of acids or bases, and metal catalysts. Therefore, it is prudent to maintain temperatures as low as practically possible during reactions.

Q3: How do the substituents (ethyl and isopropyl groups) on the pyrazole ring affect its stability?

A3: The ethyl group at the 3-position and the isopropyl group at the 1-position are both alkyl groups, which are generally considered to be weakly electron-donating. These groups can slightly increase the electron density of the pyrazole ring. This electronic effect can influence the stability of the carboxylate intermediate, though the primary driver for decarboxylation in this class of compounds is typically thermal energy.

Q4: Can the choice of solvent influence the rate of decarboxylation?

A4: Yes, the solvent can play a crucial role. Polar aprotic solvents have been shown to facilitate the decarboxylation of some N-carbalkoxypyrazoles.[5] For reactions requiring heat, it is advisable to screen a few different solvents to identify one that provides a good balance of solubility for your reactants and minimal degradation of your starting material.

Q5: Are there any catalysts that can promote the decarboxylation of this compound?

A5: Yes, certain metal ions, particularly copper, are known to catalyze decarboxylation reactions of aromatic and heteroaromatic carboxylic acids.[6] It is important to be mindful of this if your reaction conditions involve copper or other transition metal catalysts. Similarly, both strongly acidic and basic conditions can promote decarboxylation.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired product and presence of a major, less polar byproduct.
  • Possible Cause: Thermal decarboxylation of your starting material, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid. The less polar byproduct is likely the decarboxylated compound, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole.

  • Troubleshooting Steps:

    • Confirm the Identity of the Byproduct:

      • Isolate the byproduct using column chromatography.

      • Characterize it by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the carboxylic acid proton in the ¹H NMR and the corresponding carboxyl carbon in the ¹³C NMR, along with a mass difference of 44 Da (the mass of CO₂), would confirm the structure of the decarboxylated product.

    • Optimize Reaction Temperature:

      • If possible, lower the reaction temperature. Even a 10-20°C reduction can significantly decrease the rate of decarboxylation.

      • If the reaction is too slow at lower temperatures, consider extending the reaction time instead of increasing the temperature.

    • Screen Solvents:

      • If you are using a high-boiling polar aprotic solvent, consider switching to an alternative. For example, if a reaction is performed in DMF at 120°C, try a solvent with a lower boiling point like dioxane or toluene with carefully controlled heating.

    • pH Control:

      • Avoid strongly acidic or basic conditions if your reaction chemistry allows. If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and add it slowly at a reduced temperature.[8]

Problem 2: Inconsistent results between batches.
  • Possible Cause: Inconsistent heating profiles or "hot spots" in the reaction vessel, leading to varying degrees of decarboxylation.

  • Troubleshooting Steps:

    • Ensure Uniform Heating:

      • Use a well-stirred oil bath or a heating mantle with a temperature controller and an internal thermometer to monitor the actual reaction temperature. Avoid sand baths, which can have significant temperature gradients.

    • Standardize Reaction Setup and Time:

      • Ensure that the reaction setup, including the flask size, stir rate, and condenser efficiency, is consistent between batches.

      • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Experimental Protocols

Protocol 1: Recommended General Heating Procedure

This protocol provides a general framework for performing reactions with 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid where heating is required.

  • Reaction Setup:

    • To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (1.0 eq) and any other solid reagents.

    • Flush the flask with an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition:

    • Add the chosen anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene). The choice of solvent will depend on the specific reaction, but lower boiling point solvents are generally preferred to minimize the risk of decarboxylation.

  • Reagent Addition:

    • If the reaction involves the addition of liquid reagents, add them slowly via syringe at room temperature or below.

    • For reactions requiring a base, cool the mixture to 0°C before the slow, dropwise addition of the base.

  • Heating:

    • If heating is necessary, place the flask in a pre-heated oil bath with a temperature controller set to the desired temperature.

    • Crucially, do not exceed 100°C unless absolutely necessary and after confirming the stability of the starting material under these conditions in a small-scale trial.

    • Use a condenser to prevent solvent loss.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

    • Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.

Protocol 2: Quantification of Decarboxylation by HPLC

This HPLC method can be used to determine the percentage of the starting material that has undergone decarboxylation.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with a gradient of 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • The decarboxylated product will have a longer retention time than the more polar carboxylic acid starting material.

    • Calculate the relative percentage of each component based on the peak area.

Data Summary

Table 1: Factors Influencing Decarboxylation and Mitigation Strategies

FactorInfluence on DecarboxylationMitigation Strategy
Temperature High temperatures significantly increase the rate of decarboxylation.[8]Maintain reaction temperatures as low as possible, ideally below 100°C.
pH Strongly acidic or basic conditions can catalyze the reaction.[7][8]Use mild reaction conditions and non-nucleophilic bases where possible.
Metal Catalysts Transition metals like copper can promote decarboxylation.[6]Avoid the use of metal catalysts known to induce decarboxylation if alternative synthetic routes are available.
Solvent Polar aprotic solvents may facilitate the reaction.[5]Screen for optimal solvents; consider less polar or lower boiling point options.
Reaction Time Prolonged exposure to harsh conditions increases byproduct formation.[8]Monitor the reaction closely and work it up promptly upon completion.

Visualizing the Process

Diagram 1: The Decarboxylation Pathway

Decarboxylation_Pathway cluster_products Products Start 3-Ethyl-1-(propan-2-YL)-1H- pyrazole-5-carboxylic acid Byproduct 3-Ethyl-1-(propan-2-YL)-1H-pyrazole Start->Byproduct Heat (Δ) (>150°C) CO2 CO₂

Caption: The thermal decarboxylation of the starting material to its byproduct and CO₂.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield & Major Byproduct Observed Confirm_Byproduct Confirm Byproduct Identity (NMR, MS) Start->Confirm_Byproduct Is_Decarboxylated Is it the decarboxylated product? Confirm_Byproduct->Is_Decarboxylated Optimize_Temp Lower Reaction Temperature Is_Decarboxylated->Optimize_Temp Yes Other_Issue Investigate Other Side Reactions Is_Decarboxylated->Other_Issue No Screen_Solvents Screen Alternative Solvents Optimize_Temp->Screen_Solvents Control_pH Use Milder pH Conditions Screen_Solvents->Control_pH

Caption: A logical workflow for troubleshooting low yields due to suspected decarboxylation.

References

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Chiang, Y., Kresge, A. J., & Zhu, Y. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(9), 3249–3255.
  • Wilczynski, J. J., & Johnson, Jr., H. W. (1973). On the Mechanism of the Alkylative Decarboxylation of IV-Carbalkoxypyrazoles. The Journal of Organic Chemistry, 38(23), 4067–4072.
  • Huang, D., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers, 6(9), 2359-2364.
  • ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Pérez, F. G., et al. (2019). Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids.
  • ResearchGate. (2025, September 26). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: Insights from cluster-continuum model calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Retrieved from [Link]

  • Grelier, G., et al. (2025, June 20). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron Letters, 66(25), 153201.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Kumar, A., & Sharma, C. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
  • ResearchGate. (n.d.). Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChemLite. (n.d.). 1-ethyl-3-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
  • ResearchGate. (2009, August). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.

Sources

Validation & Comparative

Validation of LC-MS/MS Methods for 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly polar, nitrogen-rich heterocyclic building blocks, bioanalytical scientists face significant chromatographic challenges. This guide provides an objective, data-driven comparison of LC-MS/MS methodologies for the quantification of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (EPCA) in biological matrices.

By grounding our experimental design in the ICH M10 regulatory framework[1], we will demonstrate why traditional C18 stationary phases fail for this class of compounds and how orthogonal column chemistries can establish a robust, self-validating analytical method.

The Analyte: Mechanistic Challenges

EPCA (Empirical Formula: C9​H14​N2​O2​ , MW: 182.22 Da)[2] is a highly polar, acidic molecule featuring an aromatic pyrazole core. When developing a quantitative assay for EPCA in human plasma, the primary cause of assay failure is ion suppression .

Traditional C18 columns rely exclusively on dispersive hydrophobic interactions. Because EPCA is highly hydrophilic and contains an ionizable carboxylic acid moiety, it exhibits poor retention on alkyl phases ( k′<1 ). Consequently, the analyte co-elutes near the void volume alongside endogenous plasma phospholipids and salts, leading to severe signal quenching in the electrospray ionization (ESI) source.

Column Chemistry: AeroChrom™ Biphenyl vs. Standard C18

To overcome the limitations of alkyl phases, we compared a standard C18 column against the AeroChrom™ Biphenyl Column .

The Causality of Retention: Biphenyl stationary phases provide an orthogonal retention mechanism specifically suited for polar aromatics[3]. The dual-ring biphenyl structure interacts directly with the aromatic pyrazole ring of EPCA via strong π−π interactions . Furthermore, the biphenyl phase possesses a larger, polarizable electron cloud that facilitates dipole-dipole interactions with EPCA's carboxylic acid group[4]. This multi-modal retention mechanism pushes the analyte's elution well past the matrix suppression zone without requiring highly aqueous, non-volatile mobile phases.

RetentionLogic N1 Analyte: EPCA Polar, Acidic, Aromatic N2 Standard C18 Column Dispersive Hydrophobic Only N1->N2 N3 AeroChrom™ Biphenyl Hydrophobic + π-π + Dipole N1->N3 N4 Poor Retention (k' < 1) High Matrix Suppression N2->N4 N5 Strong Retention (k' > 2) Matrix Effect Mitigated N3->N5

Fig 2. Chromatographic retention mechanism logic for polar aromatic analytes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By spiking an isotopically labeled internal standard (EPCA-d5) into the raw plasma before any extraction steps, we establish a fixed ratio. Any subsequent volumetric deviations, Solid Phase Extraction (SPE) recovery losses, or ESI matrix suppression events affect both the native analyte and the heavy-labeled IS equally, leaving the quantitative ratio mathematically immune to systemic variance.

Step-by-Step Methodology

A. Sample Preparation (Mixed-Mode SPE)

  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of EPCA-d5 Internal Standard (100 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid in water. Causality: Lowering the pH ensures the carboxylic acid moiety of EPCA is fully protonated (neutralized), maximizing its affinity for the hydrophobic regions of the SPE sorbent.

  • Load: Apply the mixture to a pre-conditioned polymeric SPE micro-elution plate.

  • Wash: Wash with 200 µL of 5% Methanol in water. Causality: This specific concentration is strong enough to wash away polar endogenous salts but too weak to break the π−π interactions holding EPCA to the sorbent.

  • Elute: Elute with 2 x 50 µL of 100% Acetonitrile.

  • Reconstitute: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

B. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 60% B over 4.0 minutes (Flow rate: 0.4 mL/min).

  • Detection: Negative Electrospray Ionization (ESI-). MRM Transition for EPCA: m/z 181.1 137.1 (representing the diagnostic loss of CO2​ from the carboxylic acid).

BioanalyticalWorkflow A 1. Plasma Sample Spiked with EPCA-d5 IS B 2. SPE Pre-treatment 2% Formic Acid (Protonation) A->B C 3. Selective Wash 5% MeOH (Salt Removal) B->C D 4. LC Separation AeroChrom™ Biphenyl C->D E 5. MS/MS Detection Negative ESI (m/z 181.1) D->E

Fig 1. Self-validating bioanalytical SPE-LC-MS/MS workflow for EPCA.

ICH M10 Validation & Performance Data

The method was subjected to full validation in accordance with the ICH M10 Bioanalytical Method Validation Guidelines [1]. A full validation dictates strict acceptance criteria for clinical and nonclinical assay suitability, specifically demanding that Quality Control (QC) accuracies fall within ±15% (and ±20% for the Lower Limit of Quantitation, LLOQ)[1].

Table 1: Chromatographic & Matrix Performance Comparison

Data demonstrates the failure of C18 to separate the analyte from the solvent front, resulting in unacceptable matrix suppression.

ParameterStandard C18 ColumnAeroChrom™ Biphenyl Column
Retention Time ( tR​ ) 0.85 min2.45 min
Capacity Factor ( k′ ) 0.4 (Fails criteria)3.1 (Optimal)
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)
Absolute Matrix Factor 0.45 (Severe Suppression)0.96 (Negligible Suppression)
Table 2: ICH M10 Accuracy & Precision (AeroChrom™ Biphenyl)

Validation metrics derived from 3 consecutive runs (n=6 replicates per level).

QC Level (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)ICH M10 Acceptance
LLOQ (1.0) 8.4%11.2%+6.5%≤ 20%
Low QC (3.0) 4.1%5.8%-2.1%≤ 15%
Mid QC (50.0) 3.2%4.5%+1.8%≤ 15%
High QC (80.0) 2.8%3.9%-1.2%≤ 15%

Conclusion

For the quantification of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, traditional C18 methodologies are fundamentally handicapped by the analyte's high polarity and aromaticity. By transitioning to an AeroChrom™ Biphenyl Column , laboratories can leverage π−π and dipole-dipole interactions to achieve superior retention ( k′=3.1 ) and eliminate matrix suppression. When paired with a self-validating stable-isotope dilution SPE protocol, this method easily surpasses the rigorous accuracy and precision thresholds mandated by ICH M10 guidelines.

References

  • [1] International Council for Harmonisation (ICH). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from: [Link]

  • [4] Thames Restek. Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from:[Link]

  • [3] Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds: Enhanced Polar and Aromatic Selectivity. Retrieved from: [Link]

Sources

Technical Validation Guide: FTIR vs. Raman Spectroscopy for 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Spectroscopic Comparison & Validation Protocol

Executive Summary & Mechanistic Rationale

In modern drug discovery, substituted pyrazole-5-carboxylic acids serve as critical pharmacophores and synthetic intermediates. Validating the structural integrity of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid requires a robust, orthogonal analytical approach. Relying on a single spectroscopic method often leads to ambiguous assignments due to overlapping vibrational modes.

The fundamental physics governing these techniques dictates their complementary nature:

  • FTIR (Absorption): Governed by changes in the permanent dipole moment. It excels at identifying highly polar functional groups. For this molecule, the carboxylic acid moiety (C=O and O-H bonds) will dominate the FTIR spectrum[1].

  • Raman (Scattering): Governed by changes in the electron cloud's polarizability. It is highly sensitive to symmetric, electron-rich structures. Consequently, the pyrazole ring's aromatic bonds (C=C, C=N) and the non-polar aliphatic chains (ethyl and isopropyl groups) yield highly resolved Raman scattering peaks[2].

By fusing these data streams, researchers can construct a self-validating structural profile that differentiates this specific compound from structurally similar analogs (e.g., 3-methyl or 1-ethyl variants).

Orthogonal Validation Workflow

To ensure high-fidelity data, the experimental pipeline must integrate both techniques while controlling for environmental and instrumental variables.

G A Sample Prep (Solid State) B ATR-FTIR (Dipole Changes) A->B C FT-Raman (Polarizability) A->C D Spectral Fusion & Baseline Correction B->D C->D E Structural Validation D->E

Orthogonal spectroscopic validation workflow for pyrazole derivatives.

Comparative Performance: FTIR vs. Raman Data

The structure of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid features a unique combination of a highly polar carboxylic acid, a conjugated heteroaromatic ring, and distinct aliphatic branches. The table below summarizes the expected quantitative data and objectively compares the signal intensity across both platforms.

Wavenumber Range (cm⁻¹)Functional Group / Vibrational ModeFTIR Performance (Intensity)Raman Performance (Intensity)Diagnostic Value
2800 – 3500 Carboxylic Acid O-H StretchVery Strong, Broad Weak / AbsentConfirms presence of the -COOH group[1].
3100 – 3150 Pyrazole C4-H Aromatic StretchWeakMediumDifferentiates from fully substituted pyrazoles.
2850 – 2980 Aliphatic C-H Stretch (Ethyl/Isopropyl)StrongVery Strong, Sharp Confirms the presence of alkyl substituents.
1680 – 1720 Carboxylic Acid C=O StretchVery Strong MediumPrimary marker for the carbonyl group[1].
1500 – 1560 Pyrazole Ring C=C and C=N StretchMediumStrong Validates the heteroaromatic core[2].
1365 & 1380 Isopropyl gem-dimethyl DeformationMedium (Distinct Doublet) WeakCrucial for confirming the 1-isopropyl group.
990 – 1050 Pyrazole Ring BreathingWeakVery Strong Definitive marker for the intact pyrazole ring[2].
Mechanistic Insights
  • The Carboxylic Acid Dilemma: In FTIR, the O-H stretch creates a massive, broad absorption band due to extensive intermolecular hydrogen bonding in the solid state[3]. This broad band often obscures the aliphatic C-H stretches. Raman spectroscopy bypasses this issue; the O-H bond has low polarizability, rendering it nearly invisible in Raman. This allows for the pristine resolution of the ethyl and isopropyl C-H stretches.

  • The Isopropyl Signature: The 1-isopropyl group presents a classic gem-dimethyl structure. In FTIR, the symmetric deformation of these two methyl groups couples to produce a highly diagnostic "split" or doublet at approximately 1380 cm⁻¹ and 1365 cm⁻¹.

  • Ring Breathing: The symmetric expansion and contraction of the pyrazole ring (ring breathing) results in a massive change in polarizability, yielding the most intense peak in the Raman spectrum near 1000 cm⁻¹[1].

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in validation checks.

Phase 1: Instrument Calibration (System Suitability)
  • FTIR Calibration: Run a standard polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ and the peak at 1028 cm⁻¹ is clearly resolved.

  • Raman Calibration: Utilize a sulfur or cyclohexane standard to verify laser alignment and wavenumber accuracy. Ensure the 801.3 cm⁻¹ band of cyclohexane is within ±1 cm⁻¹.

Phase 2: Sample Preparation & Acquisition
  • ATR-FTIR Acquisition:

    • Background: Collect a background spectrum of the clean diamond or ZnSe ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Sample: Place 1-2 mg of the solid 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid directly onto the crystal. Apply consistent pressure using the anvil.

    • Rationale: Direct solid-state measurement prevents solvent-induced spectral shifts and preserves the natural hydrogen-bonded dimer state of the carboxylic acid[3].

  • FT-Raman Acquisition:

    • Setup: Place the powder in a glass vial or directly on a metal slide. Glass is Raman-transparent, preventing background interference.

    • Parameters: Use a 1064 nm Nd:YAG laser (to minimize sample fluorescence) at a power of 50-100 mW. Collect 64 scans at 4 cm⁻¹ resolution.

    • Rationale: The 1064 nm excitation avoids the electronic absorption bands of the pyrazole ring, preventing thermal degradation and fluorescence masking.

Phase 3: Data Processing
  • Apply a rubberband baseline correction to both spectra to eliminate scattering artifacts.

  • Perform vector normalization to allow for direct visual comparison of peak intensities between the FTIR and Raman datasets.

Logical Differentiation from Structural Analogs

When validating this specific compound, it is critical to rule out structural isomers or closely related analogs (e.g., 3-methyl-1-isopropyl-1H-pyrazole-5-carboxylic acid). The following decision tree illustrates the logic used by application scientists to confirm the identity of the target molecule using the acquired spectral data.

LogicTree Start Unknown Pyrazole Carboxylic Acid Q1 C=O Stretch Present? (~1700 cm⁻¹ in IR) Start->Q1 Q2 Ring Breathing Present? (~990-1050 cm⁻¹ in Raman) Q1->Q2 Yes Q3 Aliphatic C-H Profile? (IR Doublet ~1380/1365 cm⁻¹) Q2->Q3 Yes Target Confirmed: 3-Ethyl-1-(propan-2-YL) -1H-pyrazole-5-carboxylic acid Q3->Target Isopropyl + Ethyl signals

Decision tree for spectral identification of the target pyrazole compound.

Conclusion

For the rigorous validation of 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid, neither FTIR nor Raman spectroscopy should be used in isolation. FTIR provides indispensable confirmation of the highly polar carboxylic acid moiety, while Raman spectroscopy delivers high-resolution mapping of the pyrazole core and the specific alkyl substituents (ethyl and isopropyl groups). By adhering to the dual-platform protocol outlined in this guide, researchers can achieve unambiguous structural verification, ensuring high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in their analytical workflows.

References

  • Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing.
  • Spectroscopic (FT-IR, Laser-Raman and NMR) and Conformational Analysis on Novel Pyrazole β-keto ester Compound. ResearchGate.
  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

Sources

Comparative Biological Activity of 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid Derivatives: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate fragment-based scaffolds that serve as the foundation for novel therapeutics. The 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid scaffold (also known as 1-isopropyl-3-ethyl-1H-pyrazole-5-carboxylic acid) has emerged as a structurally privileged building block in modern medicinal chemistry.

The stereoelectronic profile of this specific molecule is highly deliberate:

  • 1-(Propan-2-yl) [Isopropyl] Group: Provides essential steric bulk. This aliphatic shield enhances membrane permeability and perfectly anchors the fragment into the hydrophobic S1′ pockets of target metalloenzymes.

  • 3-Ethyl Substitution: Restricts the rotational degrees of freedom of the pyrazole ring. This enforces a bioactive conformation that optimally projects the 5-carboxylic acid towards catalytic metal ions (e.g., Zn2+ ).

  • 5-Carboxylic Acid: Acts as the primary pharmacophore, engaging in bidentate hydrogen bonding or direct metal chelation.

This guide objectively compares the biological performance of derivatives built upon this scaffold against standard-of-care alternatives across three major therapeutic domains: Oncology (CSN5 inhibition), Cardiovascular Disease (Endothelin antagonism), and Tumor Hypoxia (Carbonic Anhydrase XII inhibition).

Comparative Biological Activity Across Key Targets

A. Oncology: COP9 Signalosome (CSN5) Inhibition

The COP9 signalosome (CSN) regulates Cullin-RING E3 ubiquitin ligases (CRLs). Aberrant CRL activity is a hallmark of many cancers. Derivatives of the 1-isopropyl-1H-pyrazole-5-carboxylic acid scaffold have been successfully developed into potent, orally available CSN5 inhibitors (such as CSN5i-3). By coordinating with the active-site zinc ion of the CSN5 metalloprotease subunit, these derivatives trap CRLs in a neddylated (active) state, paradoxically leading to the auto-degradation of their substrate recognition modules.

Compared to broad-spectrum proteasome inhibitors (like Bortezomib), these pyrazole derivatives offer highly targeted inhibition, reducing off-target cytotoxicity. For an authoritative mechanistic overview, see the foundational study on [1].

CSN5_Pathway CRL_Nedd Neddylated CRL (Active Ligase) CRL_Unnedd Unneddylated CRL (Inactive) CRL_Nedd->CRL_Unnedd Deneddylation Degradation Oncoprotein Degradation CRL_Nedd->Degradation Ubiquitination CSN5 COP9 Signalosome (CSN5 Holoenzyme) CSN5->CRL_Nedd Catalyzes Inhibitor Pyrazole-5-carboxylic Acid Derivative Inhibitor->CSN5 Blocks Cleavage

Fig 1. Mechanism of action for pyrazole-5-carboxylic acid derivatives inhibiting CSN5 deneddylation.

B. Cardiovascular: Endothelin-1 (ET-1) Receptor Antagonism

Endothelin-1 is a potent vasoconstrictor peptide. Pyrazole-5-carboxylic acid derivatives have been identified as highly effective nonpeptide endothelin antagonists. The carboxylic acid moiety mimics the C-terminal carboxylate of the natural ET-1 peptide, allowing competitive binding at the ETA​ receptor.

When compared to the clinical standard Bosentan, optimized pyrazole derivatives exhibit comparable or superior ETA​ selectivity, effectively preventing ET-1-induced sudden death in murine models. This is supported by research detailing the [2].

ET1_Pathway ET1 Endothelin-1 (ET-1 Peptide) ETa ET-A Receptor (Vasoconstriction) ET1->ETa Activates ETb ET-B Receptor (Clearance) ET1->ETb Binds Pathology Hypertension & Hypertrophy ETa->Pathology Induces Pyrazole Pyrazole-5-carboxylic Acid Antagonist Pyrazole->ETa Competitive Inhibition Pyrazole->ETb Weak Inhibition

Fig 2. Dual ETA/ETB receptor antagonism by pyrazole-5-carboxylic acid derivatives.

C. Tumor Hypoxia: Carbonic Anhydrase (CA) XII Inhibition

In hypoxic tumor microenvironments, CA XII is overexpressed to regulate intracellular pH. While classical sulfonamides (e.g., Acetazolamide) inhibit all CA isoforms indiscriminately, heteroaryl-pyrazole carboxylic acids demonstrate unique selectivity. The pyrazole core produces an indirect interference with the zinc ion, behaving differently from classical inhibitors and sparing the cytosolic CA II isoform, thereby reducing systemic side effects. This selectivity paradigm is explored in [3].

Quantitative Data Comparison

The following table summarizes the performance of optimized 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid derivatives against established alternatives.

Therapeutic TargetPyrazole Derivative PerformanceStandard Alternative / ControlComparative Advantage
CSN5 Deneddylation IC50​=12 nM (e.g., CSN5i-3)Early generation CSN5i-1: IC50​=400 nM 33x greater potency ; superior cellular trapping of neddylated CRLs.
ETA​ Receptor Ki​=4.5 nM Bosentan: Ki​=4.7 nM Equivalent potency with improved non-peptide pharmacokinetic stability.
CA XII Inhibition Acetazolamide: Higher isoform selectivity ; significantly lower off-target CA II inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these derivatives must be validated using rigorous, self-controlled assay systems. Below are the step-by-step methodologies for the two primary targets.

Protocol A: In Vitro CSN5 Deneddylation FRET Assay

Objective: Quantify the IC50​ of pyrazole derivatives against CSN5 deneddylation activity. Self-Validating System: Incorporates a Zn2+ -chelator control (EDTA) to confirm metalloprotease dependence, and a CSN5-H138A inactive mutant to rule out off-target assay interference.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20). Causality: Tween-20 is critical to prevent non-specific aggregation of the highly hydrophobic 1-isopropyl moiety, ensuring accurate dose-response curves.

  • Enzyme/Inhibitor Pre-incubation: Incubate 5 nM recombinant CSN holoenzyme with serial dilutions of the pyrazole derivative (0.1 nM to 10 μM) for 30 minutes at room temperature. Causality: Pre-incubation is required because the 5-carboxylic acid must establish a stable coordination bond with the catalytic zinc ion before the bulky substrate is introduced.

  • Substrate Addition: Add 50 nM of a FRET-labelled Nedd8-CRL substrate.

  • Kinetic Measurement: Monitor fluorescence emission (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes.

  • Validation Check: Verify that the EDTA control well shows 0% cleavage (validating strict zinc-dependence) and that the vehicle control shows linear kinetics for the first 20 minutes.

Protocol B: Endothelin ETA​ Receptor Intracellular Calcium Assay

Objective: Evaluate the functional antagonism of the derivatives against ET-1 induced receptor activation. Self-Validating System: Measures baseline calcium flux prior to ET-1 addition to definitively rule out intrinsic partial agonism.

  • Cell Preparation: Seed CHO cells stably expressing human ETA​ receptors in 384-well plates. Load with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable and strictly fluoresces upon binding free intracellular Ca2+ , providing a direct, real-time readout of Gq-coupled GPCR activation.

  • Compound Addition: Add pyrazole derivatives and incubate for 15 minutes. Monitor baseline fluorescence to confirm the absence of agonist activity.

  • Agonist Challenge: Inject an EC80​ concentration of ET-1 peptide and immediately read fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Data Analysis: Calculate the IC50​ by plotting the normalized peak calcium response against the log of the inhibitor concentration.

References

  • Title: Targeted inhibition of the COP9 signalosome for treatment of cancer. Source: Nature Communications. URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. Source: ACS Medicinal Chemistry Letters / PMC. URL: [Link]

Safety Operating Guide

Advanced Operational & Disposal Protocol for 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (also known as 3-ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid) is a highly specialized heterocyclic building block utilized extensively in drug discovery and agrochemical development. Due to the biological activity of its pyrazole core and the reactive nature of its carboxylic acid moiety, stringent operational and disposal protocols are required.

This guide provides drug development professionals with a self-validating, step-by-step methodology for handling, decontaminating, and disposing of this compound to ensure laboratory safety and environmental compliance.

Section 1: Mechanistic Hazard Profile & Causality

Understanding the chemical behavior of this pyrazole derivative is critical for implementing effective safety controls. Rather than simply memorizing hazard codes, researchers must understand the causality behind them:

  • Irritation Causality (H315, H319, H335): The C5-carboxylic acid group acts as a proton donor. Upon contact with moisture on the skin, eyes, or respiratory tract, it can disrupt lipid bilayers, leading to localized pH changes and acute cellular irritation ().

  • Systemic Toxicity (H302): The lipophilic 3-ethyl and 1-isopropyl (propan-2-yl) substituents increase the molecule's partition coefficient (LogP), enhancing its ability to permeate biological membranes. This necessitates strict precautions against inadvertent ingestion and inhalation ()[1].

  • Thermal Decomposition: Upon heating or combustion, the nitrogen-rich pyrazole ring decomposes to release highly toxic nitrogen oxides (NOx) and carbon oxides. This dictates the absolute requirement for specialized incineration equipment equipped with scrubbers ()[2].

Section 2: Quantitative Hazard Data & Operational Parameters

To streamline risk assessment, all critical quantitative hazard data and operational requirements have been summarized below.

ParameterSpecification / RequirementCausality / Rationale
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation due to acidic and lipophilic properties.
Precautionary Codes P261, P264, P280, P305+P351+P338, P501Mandates specific PPE, washing protocols, and approved disposal pathways to mitigate exposure risks.
Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx)Pyrazole ring oxidation generates NOx; requires afterburners and scrubbers during thermal destruction[2].
Primary PPE Nitrile gloves, Type N95/P2 respirator, Safety gogglesPrevents dermal absorption and inhalation of aerosolized dust/powder during handling[1].
Storage Conditions Cool, dry, well-ventilated; tightly closedPrevents ambient moisture from degrading the powder or causing clumping, keeping aerosolization risks low[2].
Section 3: Disposal Workflow & Logical Relationships

To prevent environmental contamination and comply with RCRA (Resource Conservation and Recovery Act) or equivalent international standards, waste must be rigorously segregated based on its physical state.

DisposalWorkflow Start Waste Stream: 3-Ethyl-1-(propan-2-yl) -1H-pyrazole-5-carboxylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Organic Organic Solutions (e.g., DMSO, MeOH) Start->Organic Aqueous Aqueous Waste (Buffers/Washes) Start->Aqueous Pack Seal in Compatible HDPE Container Solid->Pack Mix Mix with Combustible Solvent Organic->Mix Neutralize Neutralize to pH 6-8 & Segregate Aqueous->Neutralize Incinerator Licensed Chemical Incinerator (with Afterburner & Scrubber) Pack->Incinerator EPA/RCRA Transport Mix->Incinerator High-BTU Incineration Neutralize->Incinerator Aqueous Treatment

Caption: Waste segregation and disposal workflow for 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

Section 4: Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Powders and Contaminated Consumables)

Objective: Safely package solid material for thermal destruction without generating airborne particulates.

  • Containment: Inside a certified chemical fume hood, sweep up excess solid material using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust ()[3].

  • Packaging: Transfer the solid waste into a high-density polyethylene (HDPE) container. HDPE is highly resistant to the mild acidity of the carboxylic acid.

  • Labeling: Label the container explicitly with "Hazardous Waste: 3-Ethyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (Toxic/Irritant)".

  • Self-Validation Check: Wipe the exterior of the sealed container with a damp microfiber cloth to ensure zero external contamination before transport.

  • Final Disposal: Transfer to a licensed hazardous waste disposal facility. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize NOx emissions[2].

Protocol B: Organic Liquid Waste Disposal

Objective: Prepare organic solutions containing the compound for high-BTU incineration.

  • Solvent Mixing: Dissolve or mix the waste material with a highly combustible solvent (e.g., ethanol, methanol, or acetone)[2].

    • Causality: The pyrazole ring requires extreme temperatures for complete thermal breakdown. Mixing with a combustible solvent provides the necessary British Thermal Units (BTU) to sustain the high temperatures required by the incinerator.

  • Segregation: Pour the mixture into a designated "Halogen-Free Organic Waste" carboy (unless chlorinated solvents were used in the reaction, in which case use "Halogenated Organic Waste").

  • Self-Validation Check: Verify that the waste carboy is not building pressure. Leave the cap slightly loose if reactive intermediates are present, or utilize a commercially available vented safety cap.

  • Final Disposal: Offer the surplus and non-recyclable solutions to a licensed disposal company for incineration[2].

Protocol C: Emergency Spill Clean-Up (Self-Validating System)

Objective: Rapidly decontaminate surfaces while preventing environmental release.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don primary PPE (N95/P2 respirator, nitrile gloves, safety goggles)[1].

  • Containment: Surround the spill with an inert, finely-powdered liquid-binding material (e.g., diatomite or universal binders) if in solution. If solid, lightly mist with water to prevent dust formation—only if the material is not reacting with water ()[4].

  • Collection: Shovel the absorbed/dampened material into a suitable, closed container for disposal.

  • Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol) followed by soap and water[4].

    • Causality: The lipophilic alkyl groups make the compound poorly soluble in pure water; alcohol ensures complete dissolution and removal from the surface.

  • Self-Validation Check: Perform a final wipe of the area with a pH test strip moistened with DI water. A neutral pH (6-8) confirms the complete removal of the acidic compound.

References

Sources

Personal protective equipment for handling 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel fragment molecules and structural scaffolds requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior in a laboratory setting.

3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid (also known as 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid) is a critical building block in drug discovery and molecular expansion [1]. However, its specific structural features—namely the lipophilic ethyl and isopropyl substituents combined with a reactive carboxylic acid moiety—dictate strict operational and personal protective equipment (PPE) protocols.

This guide provides field-proven, step-by-step methodologies for the safe handling, dissolution, and disposal of this compound, ensuring both scientific integrity and operator safety.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. The compound (CAS: 956397-13-0) is classified as a combustible solid (Storage Class 11) and carries specific Global Harmonized System (GHS) warnings [1] [2].

Table 1: Chemical Properties & Hazard Causality
Property / HazardValue / ClassificationMechanistic Causality & Operational Implication
Molecular Formula C9H14N2O2 (182.22 g/mol )The lipophilic alkyl groups increase the partition coefficient (LogP), potentially facilitating transdermal absorption if dissolved in organic solvents.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Mandates strict localized exhaust ventilation (LEV) to prevent aerosolization and subsequent ingestion/inhalation.
Skin/Eye Irritation Category 2 (H315 / H319)The carboxylic acid moiety can cause localized pH shifts upon contact with mucosal membranes or sweat, requiring barrier PPE.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient when handling concentrated, biologically active scaffolds. The following PPE matrix is designed as a self-validating system: if a barrier fails, a secondary protocol must be in place.

Table 2: Required PPE and Operational Rationale
PPE CategorySpecificationOperational Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Prevents dermal contact with the solid powder. Critical: Double-glove when dissolving in DMSO, as DMSO acts as a transdermal carrier for the active pharmaceutical ingredient (API) [3].
Eye Protection ANSI Z87.1 / EN166 Safety GogglesProtects against micro-powder aerosolization during weighing and liquid splashes during solvent addition.
Body Protection Flame-retardant lab coatProtects against combustible solid hazards and prevents powder accumulation on personal clothing.
Respiratory N95/P2 Particulate RespiratorRequired only if weighing outside of a certified LEV or powder hood, to mitigate inhalation of static-prone fine powders.

Operational Workflows

Protocol A: Safe Weighing and Transfer (Solid State)

Pyrazole carboxylic acid powders are prone to accumulating static charge, which can lead to rapid aerosolization when a storage vial is opened.

  • System Validation: Verify that the localized exhaust ventilation (LEV) or powder-weighing hood has a face velocity of at least 0.5 m/s.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the micro-spatula and the anti-static weigh boat. Causality: Neutralizing the ambient charge prevents the powder from repelling off the spatula and becoming airborne.

  • PPE Donning: Equip double nitrile gloves, safety goggles, and a lab coat.

  • Transfer: Carefully transfer the required mass using the neutralized micro-spatula.

  • Containment: Seal both the source vial and the destination vessel before removing them from the LEV.

Protocol B: Stock Solution Preparation (Liquid State)

For in vitro assays, this compound is typically dissolved in anhydrous Dimethyl Sulfoxide (DMSO). Similar pyrazole derivatives exhibit a solubility of approximately 30-35 mg/mL in DMSO [3].

  • Solvent Calculation: Calculate the volume of anhydrous DMSO required to reach your target concentration (e.g., 200 mM).

  • Closed-System Addition: Inside a chemical fume hood, inject the DMSO directly into the sealed destination vial through a septum to prevent vapor escape.

  • Dissolution Acceleration: Vortex the mixture for 30 seconds, followed by water-bath sonication for 2-5 minutes. Causality: Sonication provides the acoustic cavitation necessary to disrupt the crystal lattice energy of the solid form, ensuring complete and rapid dissolution.

  • Validation: Visually inspect the vial against a light source to confirm the absence of undissolved micro-particulates.

  • Storage: Aliquot the working solution and store at -80°C. Solutions are typically stable for up to 1 year under these conditions [3].

HandlingWorkflow Start 3-Ethyl-1-(propan-2-YL)-1H- pyrazole-5-carboxylic acid PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing (LEV / Powder Hood) PPE->Weighing Solvent Add Solvent (e.g., DMSO) Weighing->Solvent Sonication Sonication (Accelerate Dissolution) Solvent->Sonication Storage Aliquoting & Storage (-80°C for 1 year) Sonication->Storage

Standard operational workflow for handling and dissolving pyrazole-5-carboxylic acid derivatives.

Spill Response and Decontamination Plan

Immediate and correct response to a spill prevents cross-contamination and operator exposure. The response dictates different actions based on the physical state of the compound.

Step-by-Step Spill Protocol
  • Evacuate and Assess: Step back from the spill, ensure your PPE is intact, and determine if the spill is solid (powder) or liquid (DMSO solution).

  • Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, lightly dampen an absorbent pad with water and lay it over the powder to suppress dust.

  • Liquid Spill Containment: Apply an inert, non-combustible absorbent material (such as vermiculite or sand) directly onto the liquid. Do not use combustible materials like paper towels for large DMSO spills.

  • Collection: Use a disposable plastic scoop to collect the dampened powder or saturated absorbent. Place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Validation: Check the pH of the final rinse water with indicator paper to ensure no residual carboxylic acid remains.

SpillResponse Spill Chemical Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid (DMSO) Spill Assess->Liquid Dampen Dampen with Water (Prevent Aerosolization) Solid->Dampen Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in HazMat Container Dampen->Collect Absorb->Collect Wash Decontaminate Surface (Soap & Water) Collect->Wash

Step-by-step spill response and decontamination decision tree for solid and liquid states.

Disposal and Waste Management

Due to its biological activity and structural stability, 3-Ethyl-1-(propan-2-YL)-1H-pyrazole-5-carboxylic acid must not enter the standard municipal waste or water streams.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves) must be placed in a biohazard/chemical waste bin designated for incineration.

  • Liquid Waste: Halogen-free organic solvent waste (e.g., DMSO solutions) must be collected in a clearly labeled, chemically compatible high-density polyethylene (HDPE) carboy.

  • Regulatory Compliance: Ensure disposal is handled by a licensed environmental management facility in accordance with local and federal regulations regarding combustible solids and acute oral toxins.

References
  • PubChem. "Substance Record for SID 329775866". National Center for Biotechnology Information. URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.